molecular formula C6H9N3S B074793 3,5-Dimethyl-1H-pyrazole-1-carbothioamide CAS No. 1124-15-8

3,5-Dimethyl-1H-pyrazole-1-carbothioamide

Cat. No.: B074793
CAS No.: 1124-15-8
M. Wt: 155.22 g/mol
InChI Key: UUYLYTKDJRJZFC-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is an organic compound with the molecular formula C₆H₉N₃S. It is a derivative of pyrazole, characterized by the presence of two methyl groups at positions 3 and 5, and a carbothioamide group at position 1. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

3,5-Dimethyl-1H-pyrazole-1-carbothioamide has been shown to be extremely versatile in biochemical reactions . It has been used as a dithiocarbamate RAFT agent in polymer chemistry, offering very low dispersities for polymers based on more activated monomers .

Cellular Effects

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It has been shown to be a versatile dithiocarbamate RAFT agent, suggesting it may interact with biomolecules in a way that influences polymerization .

Temporal Effects in Laboratory Settings

Information on the temporal effects of this compound in laboratory settings is limited. It is known that the compound has a storage temperature of -20C and is sealed in dry conditions .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-documented. Its role as a dithiocarbamate RAFT agent suggests it may interact with enzymes or cofactors involved in polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-1H-pyrazole-1-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with thiocarbamoyl chloride under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-1-carbothioamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-1H-pyrazole-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: Lacks the carbothioamide group, making it less reactive in certain chemical reactions.

    1-Thiocarbamoyl-3,5-dimethylpyrazole: Similar structure but with different reactivity due to the presence of the thiocarbamoyl group.

    3,5-Dimethyl-1H-pyrazole-1-carbodithioate: Contains a dithioate group, which imparts different chemical properties.

Uniqueness

3,5-Dimethyl-1H-pyrazole-1-carbothioamide is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3,5-dimethylpyrazole-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-4-3-5(2)9(8-4)6(7)10/h3H,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYLYTKDJRJZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=S)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351668
Record name 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-15-8
Record name 3,5-Dimethyl-1-thiocarboxamidopyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 51110
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1124-15-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130230
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC51110
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethyl-1H-pyrazole-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 3,5-Dimethyl-1H-pyrazole-1-carbothioamide interact with metal ions and what are the structural implications?

A: this compound (ligand b in the study) acts as a bidentate ligand, coordinating to metal ions like Co(II), Ni(II), and Cu(II) through its nitrogen and sulfur atoms. [] This contrasts with the related ligand 2-(3,5-dimethyl-1H-pyrazole-1-yl)-4-phenyl-1,3-thiazole (ligand a), where only the nitrogen atoms participate in metal binding. [] The thiocarbamoyl sulfur atom's ability to engage in metal binding and bridge formation contributes to the structural diversity observed in the resulting complexes. []

Q2: The study mentions the cytotoxic activity of a copper(II) complex with this compound. Can you elaborate on this finding?

A: The copper(II) complex incorporating this compound (referred to as complex 7b in the study) demonstrated notable cytotoxic activity against several cancer cell lines: HL-60 and NALM-6 leukemia cells, and WM-115 melanoma cells. [] This complex was particularly potent against the melanoma cells, exhibiting cytotoxicity exceeding that of cisplatin threefold. [] While the exact mechanism of action is not discussed in the provided excerpt, this finding highlights the potential of metal complexes with this compound as anticancer agents.

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